13-O-Acetylcorianin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H20O7 |

|---|---|

Molecular Weight |

336.3 g/mol |

IUPAC Name |

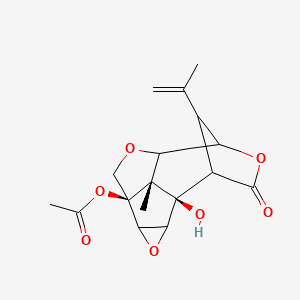

[(1R,5R,13R)-1-hydroxy-13-methyl-11-oxo-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-5-yl] acetate |

InChI |

InChI=1S/C17H20O7/c1-6(2)8-9-14(19)22-10(8)11-15(4)16(5-21-11,24-7(3)18)12-13(23-12)17(9,15)20/h8-13,20H,1,5H2,2-4H3/t8?,9?,10?,11?,12?,13?,15-,16+,17-/m0/s1 |

InChI Key |

GHRWKEZPHWVFKN-OZKNVAFISA-N |

Isomeric SMILES |

CC(=C)C1C2C3[C@]4([C@@](CO3)(C5C([C@]4(C1C(=O)O2)O)O5)OC(=O)C)C |

Canonical SMILES |

CC(=C)C1C2C3C4(C(CO3)(C5C(C4(C1C(=O)O2)O)O5)OC(=O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Natural Source and Technical Profile of 13-O-Acetylcorianin: A Guide for Researchers

Abstract

13-O-Acetylcorianin is a naturally occurring sesquiterpenoid lactone belonging to the picrotoxane subgroup.[1] This technical guide provides a comprehensive overview of its natural source, methodologies for its isolation and characterization, and a discussion of its potential biological activities based on structurally related compounds. Due to a notable lack of direct experimental data for this compound in publicly available scientific literature, this document synthesizes information from studies on the genus Coriaria and related sesquiterpenoid lactones to provide a foundational resource for researchers, scientists, and drug development professionals.

Natural Source

This compound is of plant origin, found within the genus Coriaria, a group of shrubs and small trees known for producing a variety of toxic sesquiterpenoid lactones.[2] While several species within this genus are known to synthesize related compounds, the primary natural sources for this compound are believed to be:

-

Coriaria microphylla : The initial discovery of this compound is attributed to phytochemical investigations of the leaves of this plant.[2]

-

Coriaria nepalensis : This species is also reported as a potential source of the compound.[2]

-

Coriaria sinica and Coriaria intermedia : These species are known to produce related picrotoxane-type sesquiterpenoid lactones and are considered probable sources of this compound.[1]

Quantitative Data

| Plant Material | Extraction Solvent | Extraction Method | Temperature (°C) | Extraction Time (h) | Crude Extract Yield (%) |

| Dried, powdered seeds | 95% Ethanol | Maceration | Room Temperature | 72 | 10-15 |

| Dried, powdered seeds | 95% Ethanol | Soxhlet Extraction | Boiling point of ethanol | 24 | 12-18 |

| Dried, powdered leaves | Methanol (B129727) | Maceration | Room Temperature | 48 | 8-12 |

Table 1: Representative Extraction Yield of Crude Corianin from Coriaria sinica. This data is provided as a proxy due to the lack of specific quantitative data for this compound.

Experimental Protocols

The following sections detail generalized experimental methodologies for the isolation and characterization of this compound, based on standard practices for the study of sesquiterpenoid lactones from plant sources.

Generalized Isolation Workflow

The isolation of this compound from its natural source typically involves a multi-step process of extraction and chromatographic separation.

Detailed Methodologies

3.2.1. Plant Material Preparation

-

Collection and Identification : Fresh leaves or other relevant parts of the Coriaria species are collected. Proper botanical identification is crucial to ensure the correct plant source.

-

Drying : The plant material is air-dried in a well-ventilated area, shielded from direct sunlight, for approximately 7-10 days. Alternatively, a circulating air oven at a temperature not exceeding 40°C can be used to prevent the degradation of thermolabile compounds.

-

Grinding : The dried plant material is ground into a fine powder (approximately 40-60 mesh) to increase the surface area for efficient solvent extraction.

3.2.2. Extraction

-

Maceration : The powdered plant material is submerged in a polar solvent, such as methanol or 95% ethanol, typically in a 1:10 (w/v) ratio. The mixture is left to stand at room temperature for 48-72 hours with occasional agitation.

-

Filtration and Concentration : The mixture is filtered to separate the solvent extract from the plant residue. The extraction process is often repeated multiple times to ensure completeness. The filtrates are then combined and concentrated under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude extract.

3.2.3. Purification

-

Solvent-Solvent Partitioning : The crude extract is suspended in a methanol/water mixture and partitioned against a non-polar solvent like n-hexane to remove lipids and chlorophyll. The aqueous phase is then extracted with a solvent of intermediate polarity, such as ethyl acetate, to isolate the sesquiterpenoid lactones.

-

Column Chromatography : The resulting ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, with petroleum ether and ethyl acetate, is used to separate the compounds based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC) : Fractions containing the compound of interest are further purified using preparative HPLC, often with a C18 reversed-phase column and a mobile phase gradient of water and acetonitrile, to yield pure this compound.

3.2.4. Structural Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR, ¹³C NMR, and 2D NMR experiments (COSY, HSQC, HMBC) are used to determine the carbon-hydrogen framework and connectivity of the molecule.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition.

Inferred Biological Activities and Signaling Pathways

Direct scientific literature on the biological activity of this compound is not currently available. However, based on the known effects of structurally related picrotoxane sesquiterpenoids from the Coriaria genus, this compound is hypothesized to possess neurotoxic properties.

Hypothesized Mechanism of Action

Many toxic sesquiterpenoid lactones from Coriaria species are known to be non-competitive antagonists of the gamma-aminobutyric acid (GABA) type A receptor (GABA-A receptor). GABA is the primary inhibitory neurotransmitter in the central nervous system. By blocking the chloride ion channel of the GABA-A receptor, these compounds can lead to hyperexcitability and convulsions. It is plausible that this compound shares this mechanism of action.

Conclusion

This compound is a sesquiterpenoid lactone with its natural origins in the Coriaria genus, particularly Coriaria microphylla. While its presence is established, there is a significant gap in the scientific literature regarding its specific biological activities, quantitative yields from natural sources, and detailed experimental protocols for its isolation. The methodologies and inferred activities presented in this guide are based on established practices for related compounds and are intended to provide a solid foundation for future research. Further investigation is warranted to fully elucidate the pharmacological profile of this compound and to explore its potential applications in drug discovery and development.

References

Unveiling 13-O-Acetylcorianin: A Technical Guide to its Discovery, Isolation, and Characterization from Coriaria

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-O-Acetylcorianin is a picrotoxane-type sesquiterpenoid lactone identified within the plant genus Coriaria, a group of plants known for producing a variety of neurotoxic compounds.[1] Its discovery is linked to phytochemical investigations of Coriaria microphylla, with subsequent mentions of its presence in Coriaria nepalensis and Coriaria intermedia.[1][2][3] This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. Due to a notable scarcity of primary experimental data in publicly accessible literature, this document synthesizes available information, including generalized experimental protocols, predicted spectroscopic data, and hypothetical biological activities based on structurally related compounds. This guide is intended to serve as a foundational resource to stimulate and direct future research into this scientifically intriguing molecule.

Discovery and Natural Occurrence

The discovery of this compound is rooted in the exploration of toxic natural products from the genus Coriaria. Foundational research published in 1990 in the journal Planta Medica by Aguirre-Galviz and Templeton, titled "Toxic Sesquiterpenoid Lactones from the Leaves of Coriaria microphylla," is widely cited as the primary source for the initial characterization of this compound.[1] While the full text of this seminal work is not widely available, its repeated citation underscores its importance in the initial identification of this compound.

Plants of the Coriaria genus are the natural source of this compound. The primary species associated with its discovery is Coriaria microphylla. Other potential sources that have been mentioned include Coriaria nepalensis and Coriaria intermedia.

Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented below. It is important to note that some of these values are predicted and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₀O₇ | |

| Molecular Weight | 336.34 g/mol | |

| Predicted Boiling Point | 516.4 ± 50.0 °C | |

| Predicted Density | 1.45 ± 0.1 g/cm³ | |

| Solubility | Not available | |

| Melting Point | Not available |

Isolation and Purification from Coriaria

General Experimental Protocol

3.1.1. Plant Material Preparation:

-

Fresh leaves or other aerial parts of the Coriaria species are collected.

-

The plant material is air-dried in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds.

-

The dried material is then ground into a fine powder to increase the surface area for efficient solvent extraction.

3.1.2. Extraction:

-

The powdered plant material is subjected to maceration with a polar solvent, typically methanol (B129727) or 95% ethanol, at room temperature for an extended period (e.g., 72 hours) with occasional agitation.

-

The mixture is filtered to separate the extract from the solid plant residue. This process is often repeated multiple times to ensure complete extraction.

-

The filtrates are combined and concentrated under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude extract.

3.1.3. Solvent-Solvent Partitioning:

-

The crude extract is suspended in a methanol/water mixture and partitioned against a non-polar solvent like n-hexane to remove lipids and other non-polar constituents. The hexane (B92381) layer is discarded.

-

The aqueous methanol fraction is then partitioned with a solvent of intermediate polarity, such as ethyl acetate (B1210297). The sesquiterpenoid lactones, including this compound, are expected to migrate to the ethyl acetate fraction.

-

The ethyl acetate fractions are collected and concentrated to dryness.

3.1.4. Chromatographic Purification:

-

The concentrated ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel.

-

Elution is performed using a gradient of solvents, commonly a mixture of hexane and ethyl acetate, with increasing polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Final purification is achieved through preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

Visualized Workflow for Isolation

Caption: Generalized workflow for the isolation of this compound.

Structure Elucidation

The determination of the chemical structure of this compound relies on a combination of modern spectroscopic techniques.

Spectroscopic Methodologies

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the carbon-hydrogen framework and establish the connectivity and stereochemistry of the molecule.

-

Instrumentation: A high-field NMR spectrometer (500 MHz or higher) is recommended for optimal resolution.

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Key Experiments:

-

¹H NMR: To determine the number and connectivity of protons.

-

¹³C NMR & DEPT-135: To determine the number and type of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the molecular structure.

-

4.1.2. Mass Spectrometry (MS):

-

Objective: To determine the molecular weight, elemental composition, and fragmentation pattern.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI or APCI source.

-

Sample Preparation: A dilute solution (1-10 µg/mL) in methanol or acetonitrile (B52724) is introduced via direct infusion or LC coupling.

4.1.3. Infrared (IR) Spectroscopy:

-

Objective: To identify key functional groups.

-

Expected Observations: Absorption bands corresponding to hydroxyl (-OH), carbonyl (C=O) of the lactone and acetate, and carbon-carbon double bonds (C=C).

Predicted Spectroscopic Data

Due to the limited availability of direct spectroscopic data for this compound, the following tables present predicted NMR data based on the analysis of structurally related picrotoxane sesquiterpenes.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Position | Predicted δH (ppm) | Multiplicity | J (Hz) |

| 2 | 4.2 - 4.4 | d | ~3.0 |

| 3 | 2.8 - 3.0 | m | |

| 4 | 2.0 - 2.2 | m | |

| 5 | 4.7 - 4.9 | d | ~4.0 |

| 6 | 3.8 - 4.0 | d | ~3.0 |

| 7 | 4.0 - 4.2 | m | |

| 8 | 3.8 - 4.0 | m | |

| 10 | 1.5 - 1.7 | s | |

| 12 | 4.8 - 5.0 | d | ~2.0 |

| 14 | 1.0 - 1.2 | s | |

| 15 | 1.8 - 2.0 | s | |

| OAc | 2.1 - 2.2 | s |

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Position | Predicted δC (ppm) |

| 1 | 80 - 82 |

| 2 | 81 - 83 |

| 3 | 55 - 57 |

| 4 | 40 - 42 |

| 5 | 77 - 79 |

| 6 | 65 - 67 |

| 7 | 60 - 62 |

| 8 | 85 - 87 |

| 9 | 177 - 179 |

| 10 | 31 - 33 |

| 11 | 170 - 172 |

| 12 | 70 - 72 |

| 13 | 75 - 77 |

| 14 | 21 - 23 |

| 15 | 20 - 22 |

| OAc (C=O) | 170 - 171 |

| OAc (CH₃) | 20 - 21 |

Logical Flow for Structure Elucidation

Caption: Logical flow for the structure elucidation of this compound.

Biological Activity and Future Directions

Direct scientific literature on the biological activity of this compound is not currently available. However, sesquiterpenoid lactones from the Coriaria genus are known for their neurotoxic properties, often acting as non-competitive antagonists of GABA receptors. Based on the activities of the parent compound, corianin, and other acetylated sesquiterpene lactones, this compound is hypothesized to possess several biological activities.

Hypothesized Activities:

-

Anticancer Activity: Many sesquiterpenoid lactones exhibit cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory Activity: Inhibition of the NF-κB signaling pathway is a known effect of many sesquiterpenoid lactones, leading to reduced production of pro-inflammatory cytokines.

-

Neuroprotective/Neurotoxic Effects: While related compounds are neurotoxic, some sesquiterpenoid lactones have shown neuroprotective properties, warranting further investigation for this compound.

Hypothetical Signaling Pathway

The potential anticancer effect of this compound could involve the modulation of key signaling pathways that regulate cell survival and apoptosis.

References

Unveiling the Enigmatic Mechanism: A Technical Guide to 13-O-Acetylcorianin's Action on GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid type A (GABA-A) receptors are the principal mediators of fast inhibitory neurotransmission in the central nervous system, making them a critical target for a vast array of therapeutic agents.[1][2] This technical guide delves into the proposed mechanism of action of 13-O-Acetylcorianin, a sesquiterpene lactone, on GABA-A receptors. In the absence of direct empirical data for this compound, this document synthesizes information from structurally related compounds, particularly the well-characterized non-competitive antagonist picrotoxin (B1677862), to infer its pharmacological profile.[3][4] We provide a comprehensive overview of the presumed molecular interactions, detailed experimental protocols for future validation, and a framework for understanding its potential as a modulator of GABAergic signaling.

Introduction to GABA-A Receptors

GABA-A receptors are pentameric ligand-gated ion channels that, upon binding to their endogenous ligand GABA, open an integral chloride ion channel.[1] The resulting influx of chloride ions hyperpolarizes the neuron, reducing its excitability and leading to neuronal inhibition. This fundamental process is allosterically modulated by numerous compounds, including benzodiazepines, barbiturates, and neurosteroids, which bind to distinct sites on the receptor complex.

A crucial modulatory site is the picrotoxin binding site, located within the transmembrane pore of the receptor. Ligands that bind here are typically non-competitive antagonists, meaning they do not compete with GABA for its binding site but rather physically obstruct the ion channel or stabilize a non-conducting state of the receptor.

Proposed Mechanism of Action of this compound

While direct experimental evidence for this compound is currently unavailable, its classification as a sesquiterpene lactone, a class of compounds known to interact with GABA-A receptors, provides a strong basis for a proposed mechanism of action. Structurally similar compounds, most notably picrotoxin, act as potent non-competitive antagonists of the GABA-A receptor.

It is therefore hypothesized that This compound acts as a non-competitive antagonist of the GABA-A receptor, binding to a site within or near the ion channel pore, likely the picrotoxin site. This binding event is thought to allosterically modulate the receptor, either by physically occluding the channel or by inducing a conformational change that prevents ion translocation, thereby inhibiting GABA-mediated chloride influx. This action would lead to a reduction in the inhibitory tone of the nervous system, potentially resulting in convulsant activity, a known effect of many non-competitive GABA-A receptor antagonists.

Signaling Pathway

The following diagram illustrates the proposed inhibitory action of this compound on the GABA-A receptor signaling pathway.

Figure 1: Proposed mechanism of this compound as a non-competitive antagonist of the GABA-A receptor.

Quantitative Data on Non-Competitive GABA-A Receptor Antagonists

As of the latest literature review, no specific quantitative data (e.g., IC50, Ki) for this compound or its parent compound, corianin, on GABA-A receptors has been published. To provide a reference for the expected potency of compounds acting at this site, the following table summarizes data for the prototypical non-competitive antagonist, picrotoxin.

| Compound | Receptor Subtype | Assay Type | Parameter | Value | Reference |

| Picrotoxin | α1β2γ2 | Electrophysiology | IC50 | ~30 µM | |

| Picrotoxin | Native | Radioligand Binding ([3H]dihydropicrotoxinin) | Kd | Varies by brain region |

Note: This table serves as an example. Future studies on this compound would aim to populate a similar table with its specific data.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be required to elucidate and confirm the mechanism of action of this compound on GABA-A receptors.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through the GABA-A receptor channel in response to GABA and the modulatory effects of this compound.

Objective: To determine if this compound inhibits GABA-induced currents and to characterize the nature of this inhibition (competitive vs. non-competitive).

Experimental Workflow:

Figure 2: Experimental workflow for patch-clamp electrophysiology.

Methodology:

-

Cell Preparation:

-

HEK293 cells stably or transiently expressing specific GABA-A receptor subunit combinations (e.g., α1β2γ2) are cultured on glass coverslips.

-

Alternatively, primary neurons can be cultured.

-

-

Recording Setup:

-

Coverslips are transferred to a recording chamber on an inverted microscope and perfused with an extracellular solution.

-

The intracellular solution, containing a high chloride concentration, is loaded into a glass micropipette.

-

-

Whole-Cell Configuration:

-

A high-resistance seal ("giga-seal") is formed between the micropipette and the cell membrane.

-

The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of total ion channel currents.

-

-

Drug Application:

-

A baseline GABA-evoked current is established by applying a known concentration of GABA (typically the EC50).

-

Increasing concentrations of this compound are co-applied with GABA to determine its inhibitory effect.

-

To assess the mechanism, a GABA concentration-response curve is generated in the absence and presence of a fixed concentration of this compound. A rightward shift in the EC50 with no change in the maximal response suggests competitive antagonism, while a decrease in the maximal response is indicative of non-competitive antagonism.

-

-

Data Analysis:

-

The peak amplitude of the GABA-induced current is measured.

-

Concentration-response curves are plotted, and the IC50 (the concentration of inhibitor required to reduce the GABA response by 50%) is calculated.

-

Radioligand Binding Assay

This assay is used to determine if this compound binds to the picrotoxin site on the GABA-A receptor.

Objective: To determine if this compound competes with a known radiolabeled ligand for the picrotoxin binding site.

Experimental Workflow:

Figure 3: Experimental workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Brain tissue (e.g., rat cerebral cortex) is homogenized in a buffered solution.

-

The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended.

-

-

Binding Reaction:

-

Aliquots of the membrane suspension are incubated with a fixed concentration of a radioligand that specifically binds to the picrotoxin site (e.g., [3H]TBOB or [35S]TBPS).

-

Increasing concentrations of unlabeled this compound are included in the incubation to compete for binding with the radioligand.

-

Non-specific binding is determined in the presence of a saturating concentration of an unlabeled ligand for the picrotoxin site (e.g., picrotoxin).

-

-

Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The amount of specific binding at each concentration of this compound is calculated by subtracting the non-specific binding from the total binding.

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.

-

The IC50 (the concentration of this compound that displaces 50% of the specific radioligand binding) is determined from the curve.

-

The Ki (inhibitory constant), which represents the affinity of this compound for the picrotoxin site, is calculated from the IC50 using the Cheng-Prusoff equation.

-

Logical Framework for Mechanism of Action

The proposed mechanism of action for this compound is based on a logical progression of evidence from related compounds.

Figure 4: Logical framework for the proposed mechanism of action.

Conclusion and Future Directions

The structural classification of this compound as a sesquiterpene lactone strongly suggests a mechanism of action as a non-competitive antagonist of the GABA-A receptor, likely through interaction with the picrotoxin binding site. This would position it as a potential modulator of inhibitory neurotransmission, with implications for conditions characterized by GABAergic dysregulation.

However, it is crucial to emphasize that this proposed mechanism is inferential and awaits empirical validation. The experimental protocols detailed in this guide provide a clear roadmap for future research to definitively characterize the pharmacological profile of this compound. Such studies are essential to unlock its potential in neuroscience research and drug development. Key future steps should include:

-

Performing patch-clamp electrophysiology and radioligand binding assays as described to confirm the mechanism and determine the potency and affinity of this compound.

-

Investigating the subunit selectivity of this compound to understand its potential for targeted therapeutic effects.

-

Conducting in vivo studies to assess its physiological and behavioral effects, including potential proconvulsant or other neurological activities.

The elucidation of the precise mechanism of action of this compound will not only contribute to our understanding of GABA-A receptor modulation but may also pave the way for the development of novel therapeutic agents targeting this critical receptor system.

References

13-O-Acetylcorianin: A Technical Guide on Potential Biological Activities

Disclaimer: Direct scientific literature on the biological activity of 13-O-Acetylcorianin is not extensively available. This technical guide synthesizes the existing data on its synonym, 13-acetoxyrolandrolide , and provides inferred potential activities based on its parent compound, corianin, and the broader class of sesquiterpene lactones. The proposed experimental protocols and some signaling pathways are based on established methodologies for this class of compounds and are intended to guide future research.

Introduction

This compound is an acetylated sesquiterpene lactone, a class of natural products renowned for their diverse and potent biological activities.[1] Acetylation can significantly modify the pharmacokinetic and pharmacodynamic properties of natural compounds, often leading to enhanced bioavailability and therapeutic efficacy.[1] Also known in scientific literature as 13-acetoxyrolandrolide, this compound has been isolated from plants of the Asteraceae family, such as Rolandra fruticosa.[2]

Emerging research, primarily under its synonym, points towards significant potential in oncology and inflammatory disease research. This guide provides a comprehensive overview of its known and hypothesized biological activities, the signaling pathways it modulates, and detailed experimental protocols for its investigation.

Potential Biological Activities

Based on the known effects of 13-acetoxyrolandrolide and related sesquiterpene lactones, this compound is suggested to possess significant anticancer and anti-inflammatory properties.[1][2]

Anticancer Activity

The primary mechanism of anticancer action for this compound (13-acetoxyrolandrolide) is the induction of apoptosis through the mitochondrial intrinsic pathway.[2] This is achieved by targeting and inhibiting key pro-survival signaling molecules.

Key findings indicate that the compound:

-

Exhibits potent cytotoxic effects against human colon cancer (HT-29) cells.[1]

-

Inhibits the transcription factor Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammation, immunity, and cell survival that is often dysregulated in cancer.[2]

-

Inhibits oncogenic Kirsten rat sarcoma viral oncogene homolog (K-Ras), a frequently mutated proto-oncogene in human cancers.[2]

-

Disrupts the mitochondrial transmembrane potential (ΔΨm), leading to the release of pro-apoptotic factors.[2]

-

Reduces levels of NAD(P)H, indicating a negative effect on mitochondrial oxidative phosphorylation.[1]

-

Increases the expression and activity of the pro-apoptotic protein caspase-3, a key executioner of apoptosis.[2]

-

Induces cell cycle arrest at the G1 phase in cancer cells, further contributing to its antiproliferative effects.[1]

Anti-inflammatory Activity

Many sesquiterpene lactones are known to exert powerful anti-inflammatory effects, primarily by inhibiting the NF-κB signaling pathway.[1] This pathway is a central regulator of the inflammatory response, and its inhibition leads to a decreased production of pro-inflammatory mediators such as cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] While direct extensive studies on this compound are pending, its demonstrated ability to potently inhibit NF-κB strongly suggests it possesses anti-inflammatory activity.[1][2]

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activity of this compound (reported as 13-acetoxyrolandrolide).

| Parameter | Cell Line/System | Value | Reference |

| Cytotoxicity (ED₅₀) | HT-29 Human Colon Cancer | 0.16 µM | [1] |

| NF-κB Inhibition (IC₅₀) | In vitro assay | 7.1 µM | [1] |

| K-Ras Inhibition (IC₅₀) | In vitro assay | 7.7 µM | [2] |

| NAD(P)H Depletion | HT-29 Human Colon Cancer | Effective at 0.8 µM | [1] |

| Caspase-3/7 Induction | HT-29 Human Colon Cancer | Concentration-dependent | [2] |

Signaling Pathways

The biological effects of this compound are mediated through the modulation of key cellular signaling pathways.

Anticancer Signaling Pathway: Apoptosis Induction

This compound (13-acetoxyrolandrolide) induces apoptosis by inhibiting pro-survival pathways (K-Ras, NF-κB) and activating the mitochondrial intrinsic pathway. This leads to mitochondrial dysfunction, reduced energy production, and activation of executioner caspases.[1][2]

Proposed Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound are likely mediated by the inhibition of the canonical NF-κB signaling cascade. By preventing the activation of NF-κB, the compound would block the transcription of numerous pro-inflammatory genes.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.

-

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., HT-29) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[2]

-

Compound Treatment: Prepare serial dilutions of this compound in the complete medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank.[2]

-

Incubation: Incubate the plate for 48 to 72 hours.[2]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[2]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

-

K-Ras Inhibition Assay

This assay determines the inhibitory effect of the compound on K-Ras activity.

-

Procedure:

-

Cell Seeding: Seed HT-29 cells (5×10⁴ cells/mL) in a 96-well plate and allow them to attach overnight.[3]

-

Compound Treatment: Treat cells with this compound and incubate for 3 hours at 37°C.[3]

-

Stimulation: Remove the media, wash cells three times with PBS, and treat with EGF solution (5 ng/mL) for 2 minutes to stimulate Ras activity.[3]

-

Lysis: Lyse the cells and add a protease inhibitor.[3]

-

Quantification: Determine K-Ras activity using a commercially available K-Ras activation assay kit (e.g., ELISA-based) according to the manufacturer's instructions. Protein concentration in each sample is determined by a Bradford assay for normalization.[3]

-

Caspase-3/7 Activity Assay (Luminometric)

This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.

-

Principle: The assay utilizes a proluminescent caspase-3/7 substrate. Cleavage of the substrate by active caspase-3/7 releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.

-

Procedure:

-

Cell Treatment: Seed and treat cells with this compound in a 96-well white-walled plate as described for the viability assay.

-

Reagent Preparation: Reconstitute a commercial Caspase-Glo® 3/7 Reagent according to the manufacturer’s instructions.[2]

-

Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[2]

-

Incubation: Mix on a plate shaker (300-500 rpm) for 30 seconds and incubate at room temperature for 1 to 3 hours.[2]

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.[2]

-

Mitochondrial Transmembrane Potential (ΔΨm) Assay

This assay detects the disruption of the mitochondrial membrane potential, a hallmark of early apoptosis.

-

Procedure:

-

Cell Treatment: Seed cells on 10 cm plates, allow attachment, and then treat with this compound for 24 hours.[1]

-

Staining: Harvest the cells and stain with a cationic, lipophilic dye (e.g., JC-1 or TMRE) according to the manufacturer's protocol (e.g., Cayman Chemical Company kit). In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers that fluoresce green.

-

Analysis: Analyze the cell population by flow cytometry to quantify the shift from red to green fluorescence, indicating mitochondrial depolarization.

-

Proposed Research Workflow

To further elucidate the biological activities of this compound, a systematic evaluation is required. The following workflow provides a logical progression for future research.

Conclusion

This compound, also known as 13-acetoxyrolandrolide, is a sesquiterpene lactone with demonstrated potent cytotoxic and pro-apoptotic activity in colon cancer cells. Its mechanism involves the dual inhibition of NF-κB and oncogenic K-Ras, leading to the activation of the mitochondrial apoptotic pathway. While its anti-inflammatory potential is strongly suggested by its mechanism, this requires further direct investigation. The significant gap in the scientific literature underscores the need for systematic evaluation of this compound. The data and protocols presented in this guide serve as a foundational resource for researchers to unlock the full therapeutic potential of this compound.

References

- 1. Apoptosis Induction by 13-Acetoxyrolandrolide through the Mitochondrial Intrinsic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of metastatic potential by drug repurposing and mitochondrial targeting in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 13-O-Acetylcorianin Targets: A Technical Guide

Disclaimer: Direct scientific literature on the biological activity of 13-O-Acetylcorianin is not currently available.[1][2] This document, therefore, provides a technical guide based on the inferred potential activities from its parent compound, corianin (B1206458), and the broader class of acetylated sesquiterpene lactones. The proposed experimental protocols and signaling pathways are predictive and intended to guide future research.

Introduction

This compound is a naturally occurring picrotoxane sesquiterpenoid found in plants of the Coriaria genus.[3] As an acetylated derivative of corianin, its molecular structure suggests the potential for diverse biological activities. Sesquiterpene lactones are a well-established class of natural products known for their potent and varied pharmacological effects, including anticancer, anti-inflammatory, and neurotoxic properties.[1] Acetylation can significantly alter the pharmacokinetic and pharmacodynamic properties of natural products, often enhancing their bioavailability and therapeutic efficacy.

The identification of molecular targets is a critical first step in the drug discovery pipeline.[4] In silico or computational approaches offer a time and cost-effective means to predict potential drug-target interactions, thereby streamlining the research and development process.[5][6] These methods leverage the principles of chemical similarity, molecular interactions, and systems biology to generate hypotheses about a compound's mechanism of action.[7] This guide outlines a hypothetical framework for the in silico prediction of targets for this compound, details the methodologies for these computational experiments, and proposes potential signaling pathways for further investigation.

Inferred Biological Activities and Potential Targets

Based on the known biological activities of corianin and other sesquiterpene lactones, this compound is hypothesized to possess the following activities and interact with the associated targets:

-

Neurotoxicity via GABA-A Receptor Antagonism: The primary and most well-documented effect of related picrotoxane sesquiterpenoids is non-competitive antagonism of the γ-aminobutyric acid (GABA) type A (GABA-A) receptor.[3] GABA is the main inhibitory neurotransmitter in the central nervous system, and its receptors are ligand-gated chloride ion channels.[3] Blockade of these receptors leads to reduced neuronal inhibition, hyperexcitability, and convulsions.

-

Anti-inflammatory Activity via NF-κB Pathway Inhibition: Many sesquiterpene lactones exhibit potent anti-inflammatory effects, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] This pathway is a key regulator of inflammatory responses, and its inhibition decreases the production of pro-inflammatory cytokines and mediators.[1]

-

Anticancer Activity: Sesquiterpene lactones are widely recognized for their cytotoxic effects against various cancer cell lines.[1] The α-methylene-γ-lactone group present in many of these compounds is a crucial structural feature for this activity, acting as a Michael acceptor to alkylate biological macromolecules, including key enzymes and transcription factors involved in cell proliferation and survival.[1]

In Silico Target Prediction Methodologies

A variety of computational methods can be employed to predict the biological targets of a small molecule like this compound. These can be broadly categorized as ligand-based, structure-based, and systems-based approaches.

1. Ligand-Based Methods: These approaches rely on the principle of chemical similarity, which states that structurally similar molecules are likely to have similar biological activities.[7][8]

-

Chemical Similarity Searching: This involves screening databases of compounds with known biological activities to identify molecules that are structurally similar to this compound. The targets of these similar compounds are then considered potential targets for this compound.

-

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. A pharmacophore model can be generated from this compound and used to screen libraries of known targets.

2. Structure-Based Methods: These methods require the three-dimensional (3D) structure of the target protein.

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein.[8] It involves placing the ligand in the binding site of the protein and calculating a score that represents the binding affinity.

-

Reverse (or Inverse) Docking: In contrast to traditional docking, reverse docking screens a single ligand against a library of 3D protein structures to identify potential targets.[9] This is a powerful tool for identifying both on- and off-targets of a compound.

3. Systems-Based Methods: These approaches consider the broader biological context of drug-target interactions.

-

Network Pharmacology: This method constructs and analyzes networks of drug-target-disease interactions to identify key proteins and pathways that are modulated by a compound.[6] Tools like the STRING database and Cytoscape are often used for this purpose.[6]

Hypothetical In Silico Workflow for this compound Target Prediction

The following workflow outlines a comprehensive in silico strategy to predict and prioritize the targets of this compound.

Caption: A generalized workflow for the in silico prediction and experimental validation of drug targets.

Data Presentation: Illustrative Quantitative Data

The following tables are examples of how quantitative data from a hypothetical in silico study of this compound could be presented. This is not real data.

Table 1: Illustrative Reverse Docking Results for this compound

| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Biological Pathway |

| GABA-A Receptor α1 | 6HUP | -9.8 | 50 | Neurotransmission |

| IKKβ | 4KIK | -8.5 | 250 | NF-κB Signaling |

| STAT3 | 6NJS | -8.2 | 400 | JAK-STAT Signaling |

| Bcl-2 | 4LVT | -7.9 | 700 | Apoptosis |

| Tubulin | 1JFF | -7.5 | 1200 | Cell Cycle |

Table 2: Illustrative In Vitro Validation Data

| Target Protein | Assay Type | IC50 / Kd (µM) |

| GABA-A Receptor | Radioligand Binding | 0.5 |

| IKKβ | Kinase Activity Assay | 2.1 |

| STAT3 | Surface Plasmon Resonance | 5.8 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Reverse Docking

Objective: To identify potential protein targets of this compound by screening it against a database of 3D protein structures.

Methodology:

-

Ligand Preparation:

-

The 3D structure of this compound is obtained from a chemical database (e.g., PubChem) or generated using modeling software.

-

The ligand is prepared for docking by adding hydrogen atoms, assigning partial charges (e.g., Gasteiger charges), and minimizing its energy using a force field (e.g., MMFF94).

-

-

Target Database Preparation:

-

A library of protein structures is compiled from a database like the Protein Data Bank (PDB). This library can be customized to include proteins relevant to specific diseases or pathways.

-

Each protein structure is prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and defining the binding site or pocket for docking.

-

-

Docking Simulation:

-

A reverse docking software (e.g., AutoDock Vina, iDTP) is used to dock the prepared ligand into the binding site of each protein in the database.

-

The docking algorithm explores various conformations of the ligand within the binding site and calculates a binding score for each conformation.

-

-

Analysis and Ranking:

-

The results are ranked based on the predicted binding scores or binding energies.

-

The top-ranking protein-ligand complexes are visually inspected to assess the plausibility of the binding mode and interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Protocol 2: MTT Cytotoxicity Assay

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

Methodology:

-

Cell Culture:

-

Cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Seeding:

-

Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

-

Compound Treatment:

-

This compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations.

-

The old medium is removed from the cells, and they are treated with the various concentrations of the compound. A vehicle control (DMSO) is also included.

-

-

Incubation:

-

The plates are incubated for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

-

-

Data Acquisition:

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

-

Visualization of Signaling Pathways

The following diagrams illustrate the hypothesized signaling pathways modulated by this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | Benchchem [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 6. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

13-O-Acetylcorianin biosynthetic pathway in plants

An In-depth Technical Guide on the 13-O-Acetylcorianin Biosynthetic Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

This compound is a complex sesquiterpene lactone of the corianin (B1206458) type, isolated from plants of the Coriaria genus, such as Coriaria intermedia and Coriaria microphylla.[1][2][3] Sesquiterpene lactones (STLs) are a large class of C15 terpenoids known for their diverse and potent biological activities.[4] While related compounds from Coriaria are recognized for their neurotoxic properties, acting as non-competitive antagonists of GABA-A receptors, specific peer-reviewed literature detailing the complete biosynthetic pathway of this compound is not currently available.[1] This technical guide synthesizes the current understanding of general sesquiterpenoid biosynthesis to propose a putative pathway for this compound. It includes generalized experimental protocols for the isolation and analysis of similar compounds and outlines the hypothesized mechanism of action based on structurally related molecules. This document serves as a foundational resource to stimulate and guide future research into this specific natural product.

Chemical and Physical Properties

Quantitative data for this compound is limited to its basic chemical properties. No detailed enzyme kinetics or pathway intermediates have been experimentally quantified in the available literature.

| Data Type | Value | Source |

| Molecular Formula | C₁₇H₂₀O₇ | |

| Molecular Weight | 336.34 g/mol | |

| IUPAC Name | (1S,4S,5R,8R,9S,12S)-1,5,9-trimethyl-11-methylidene-3,7,10,13-tetraoxapentacyclo[6.5.0.0¹,⁵.0.⁴,¹².0⁹,¹²]tridecane-2,6-dione | |

| CAS Number | 108887-44-1 |

General Biosynthesis of Sesquiterpenoid Precursors

The biosynthesis of all sesquiterpenoids, including this compound, begins with the universal C5 isoprene (B109036) precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). Plants synthesize these precursors via two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.

Three C5 units (two IPP and one DMAPP) are sequentially condensed by farnesyl pyrophosphate synthase (FPPS) to form the C15 precursor, farnesyl pyrophosphate (FPP). FPP is the direct substrate for the vast array of sesquiterpene synthases that generate the diverse carbon skeletons of this compound class.

Hypothesized Biosynthetic Pathway of this compound

The specific enzymes responsible for converting FPP into this compound have not been characterized. The following pathway is putative, based on known enzymatic reactions in the biosynthesis of other complex sesquiterpenoid lactones in plants.

-

Cyclization: The linear FPP precursor is first cyclized by a specific sesquiterpene synthase (STS) . This enzyme catalyzes the formation of a reactive carbocation intermediate, which then undergoes a series of rearrangements and ring closures to form a specific, multi-cyclic sesquiterpene hydrocarbon skeleton that serves as the backbone for corianin.

-

Oxidative Modifications: The hydrocarbon scaffold is then subjected to a series of stereo- and regio-specific oxidations, primarily catalyzed by Cytochrome P450 monooxygenases (P450s) . These enzymes install multiple hydroxyl (-OH) groups at various positions on the core structure.

-

Lactone Formation: One of the hydroxyl groups, along with a nearby carboxyl group (also formed via P450-mediated oxidation of a methyl group), is used to form the characteristic lactone ring, a reaction that may be catalyzed by a P450 or a dehydrogenase.

-

Acetylation: The final step is the acetylation of the hydroxyl group at the C-13 position. This reaction is catalyzed by an acetyl-CoA-dependent acetyltransferase , which transfers an acetyl group from acetyl-CoA to the substrate, yielding this compound.

Experimental Protocols: Isolation and Analysis

Detailed protocols for the specific isolation of this compound are not published. The following is a generalized workflow for the extraction and purification of sesquiterpenoid lactones from plant material, adapted from common phytochemical procedures.

General Isolation Workflow

Protocol 1: Extraction and Partitioning

This protocol aims to create a crude extract enriched with medium-polarity compounds like sesquiterpenoid lactones.

-

Materials: Dried and powdered plant material (e.g., leaves of Coriaria), Methanol (MeOH), Ethyl Acetate (EtOAc), distilled water, rotary evaporator, separatory funnel.

-

Procedure:

-

Macerate the powdered plant material (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 48-72 hours. Repeat the extraction two more times to ensure complete extraction.

-

Combine the methanol extracts, filter to remove solid plant material, and concentrate under reduced pressure using a rotary evaporator to yield the crude methanol extract.

-

Suspend the crude extract in distilled water (e.g., 1 L) and transfer to a large separatory funnel.

-

Partition the aqueous suspension with an equal volume of ethyl acetate (1 L x 3). The sesquiterpenoid lactones will preferentially move into the organic EtOAc phase.

-

Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the EtOAc-soluble fraction, which is now enriched for further chromatographic separation.

-

Protocol 2: Chromatographic Purification

This protocol uses column chromatography followed by HPLC to isolate the pure compound.

-

Materials: EtOAc fraction from Protocol 1, Silica gel (for column chromatography), solvents (e.g., hexane, ethyl acetate), Thin Layer Chromatography (TLC) plates, HPLC system (preparative or semi-preparative) with a suitable column (e.g., C18).

-

Procedure:

-

Silica Gel Column Chromatography:

-

Adsorb the EtOAc fraction onto a small amount of silica gel and apply it to the top of a prepared silica gel column.

-

Elute the column with a step-wise gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.

-

Collect fractions and monitor their composition using TLC, visualizing with a suitable stain (e.g., vanillin-sulfuric acid) and gentle heating.

-

Pool fractions containing the compound of interest based on their TLC profiles.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Dissolve the pooled, semi-pure fractions in a suitable solvent (e.g., methanol).

-

Inject the sample into an HPLC system. A typical method for sesquiterpenoid lactones would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

Analyze the purity of the collected fraction using analytical HPLC.

-

-

Biological Activity and Hypothesized Signaling Pathway

Comprehensive biological data for this compound is not extensively documented. However, structurally related picrotoxane sesquiterpenoids from the Coriaria genus are known neurotoxins that act as non-competitive antagonists of the GABA-A receptor. This receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. By blocking the receptor's chloride ion channel, these compounds prevent the hyperpolarizing effect of GABA, leading to neuronal hyperexcitability and convulsions. It is hypothesized that this compound shares this mechanism of action.

Conclusion and Future Directions

This compound is a structurally defined sesquiterpenoid lactone with potential biological activities that warrant significant further investigation. The current body of knowledge is limited, presenting a clear opportunity for novel research in natural product chemistry, biosynthesis, and pharmacology. Future studies should focus on:

-

Elucidation of the Biosynthetic Pathway: Identification and characterization of the specific sesquiterpene synthase, P450s, and acetyltransferase involved in the pathway through transcriptomics, proteomics, and in-vitro enzyme assays.

-

Quantitative Biological Evaluation: Comprehensive screening of this compound for its cytotoxic, anti-inflammatory, and neurotoxic activities to establish a quantitative structure-activity relationship compared to related compounds.

-

Total Synthesis: Development of a synthetic route to enable the production of analogs for pharmacological testing and to confirm its absolute stereochemistry.

The elucidation of its complete biosynthetic pathway could enable metabolic engineering approaches in heterologous systems for sustainable production.

References

An In-depth Technical Guide to the Toxicological Profile of 13-O-Acetylcorianin

Disclaimer: Direct scientific literature on the toxicological profile of 13-O-Acetylcorianin is not currently available in peer-reviewed publications. This guide is therefore based on the inferred potential toxicological activities from its parent compound, corianin, its structural similarity to other picrotoxane sesquiterpenes, and the known biological activities of the broader class of sesquiterpene lactones. The information, proposed experimental protocols, and signaling pathways are predictive and intended to guide future research.

Introduction

This compound is a sesquiterpenoid lactone belonging to the picrotoxane family. These compounds are known for their neuroactive properties. Due to its structural characteristics, this compound is hypothesized to possess significant biological activities, including potential neurotoxicity, as well as anticancer and anti-inflammatory effects. This document provides a comprehensive overview of its inferred toxicological profile, methodologies for its assessment, and potential mechanisms of action for an audience of researchers, scientists, and drug development professionals. A significant knowledge gap exists regarding the specific toxicological parameters of this compound, and this guide aims to provide a framework for its future investigation.

Quantitative Toxicological Data

A thorough review of scientific literature and toxicological databases reveals a significant absence of quantitative data for this compound. To date, no studies have been published that determine values such as LD50 (Lethal Dose, 50%), IC50 (Half-maximal inhibitory concentration), NOAEL (No-Observed-Adverse-Effect Level), or LOAEL (Lowest-Observed-Adverse-Effect Level). The following table highlights this data deficit, which underscores the need for empirical studies to characterize the toxicological profile of this compound.

| Parameter | Test System | Route of Administration | Value | Reference |

| Acute Toxicity (LD50) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Cytotoxicity (IC50) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| No-Observed-Adverse-Effect Level (NOAEL) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Lowest-Observed-Adverse-Effect Level (LOAEL) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Inferred Toxicological Profile and Mechanisms of Action

Neurotoxicity: GABAa Receptor Antagonism

Based on its structural similarity to picrotoxinin, a well-characterized neurotoxin, the primary inferred mechanism of toxicity for this compound is the non-competitive antagonism of the γ-aminobutyric acid type A (GABAa) receptor. The GABAa receptor is the main inhibitory neurotransmitter receptor in the central nervous system. Its antagonism leads to a reduction in inhibitory signaling, resulting in neuronal hyperexcitability, which can manifest as convulsions and, in severe cases, death. Picrotoxin (B1677862) is thought to act as an allosteric modulator of the GABAa receptor channel, stabilizing a desensitized state of the receptor.[1][2]

Inferred mechanism of neurotoxicity for this compound via GABAa receptor antagonism.

Potential Anticancer Activity: Induction of Apoptosis

Many sesquiterpene lactones are known to possess cytotoxic effects against various cancer cell lines. This activity is often attributed to the presence of an α-methylene-γ-lactone group, which can act as a Michael acceptor and alkylate biological macromolecules, including proteins involved in cell proliferation and survival. The proposed mechanism for anticancer activity involves the induction of apoptosis (programmed cell death). This can be mediated through the modulation of key signaling pathways, such as the inhibition of the pro-survival transcription factor NF-κB and the activation of pro-apoptotic proteins like caspases.[3][4][5]

References

- 1. Kinetic analysis of evoked IPSCs discloses mechanism of antagonism of synaptic GABAA receptors by picrotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. On the mechanism of action of picrotoxin on GABA receptor channels in dissociated sympathetic neurones of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

- 4. [PDF] Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis | Semantic Scholar [semanticscholar.org]

- 5. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 13-O-Acetylcorianin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 13-O-Acetylcorianin, a sesquiterpenoid lactone. Due to the limited availability of directly measured experimental spectra in public literature, this guide presents predicted Nuclear Magnetic Resonance (NMR) data based on structurally related compounds.[1][2] Furthermore, it outlines the standard experimental protocols for acquiring such data, intended to support further research and drug development efforts.[1][3]

Spectroscopic Data

The structural elucidation of this compound heavily relies on a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3] While comprehensive, peer-reviewed spectral data for this specific compound is scarce, the following tables summarize predicted ¹H and ¹³C NMR chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Position | Predicted δH (ppm) | Multiplicity | J (Hz) |

| 2 | 4.2 - 4.4 | d | ~3.0 |

| 3 | 2.8 - 3.0 | m | |

| 4 | 2.0 - 2.2 | m | |

| 5 | 4.7 - 4.9 | d | ~4.0 |

| 6 | 3.8 - 4.0 | d | ~3.0 |

| 7 | 4.0 - 4.2 | m | |

| 8 | 3.8 - 4.0 | m | |

| 10 | 1.5 - 1.7 | s | |

| 12 | 4.8 - 5.0 | d | ~2.0 |

| 14 | 1.0 - 1.2 | s | |

| 15 | 1.8 - 2.0 | s | |

| OAc | 2.1 - 2.2 | s |

Data is predicted based on the analysis of structurally related picrotoxane sesquiterpenes.

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Position | Predicted δC (ppm) |

| 1 | 80 - 85 |

| 2 | 70 - 75 |

| 3 | 40 - 45 |

| 4 | 35 - 40 |

| 5 | 75 - 80 |

| 6 | 60 - 65 |

| 7 | 55 - 60 |

| 8 | 65 - 70 |

| 9 | 45 - 50 |

| 10 | 20 - 25 |

| 11 | 140 - 145 |

| 12 | 110 - 115 |

| 13 | 70 - 75 |

| 14 | 15 - 20 |

| 15 | 25 - 30 |

| OAc (C=O) | 170 - 175 |

| OAc (CH₃) | 20 - 25 |

Data is predicted based on the analysis of structurally related picrotoxane sesquiterpenes.

Mass Spectrometry (MS) Data

For this compound (C₁₇H₂₀O₇), high-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula. The expected exact mass can be calculated and compared with the measured mass. Tandem MS (MS/MS) experiments would provide valuable structural information through the analysis of fragmentation patterns.

| Technique | Expected Observation | Purpose |

| HRMS | Molecular ion peak corresponding to the exact mass of C₁₇H₂₀O₇ | Determination of molecular weight and confirmation of molecular formula. |

| MS/MS | Fragmentation pattern | Structural elucidation by identifying characteristic losses of functional groups. |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the spectroscopic analysis of this compound.

Isolation and Purification

A standard protocol for isolating sesquiterpenoid lactones from plant material, such as Coriaria species, involves solvent extraction and chromatographic separation.

-

Extraction : Powdered, dried plant material is macerated with a polar solvent like methanol (B129727) or ethanol. The resulting extract is filtered and concentrated under reduced pressure.

-

Solvent-Solvent Partitioning : The crude extract is partitioned between an aqueous phase and an organic solvent of intermediate polarity, such as ethyl acetate, to separate compounds based on polarity.

-

Chromatographic Purification : The organic fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a solvent gradient (e.g., hexane-ethyl acetate). Fractions are monitored by thin-layer chromatography (TLC). Final purification is typically achieved using preparative HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective : To obtain detailed structural information, including the connectivity and stereochemistry of this compound.

-

Instrumentation : A high-field NMR spectrometer (e.g., 500 MHz or higher), preferably equipped with a cryoprobe for enhanced sensitivity.

-

Sample Preparation : 5-10 mg of the purified compound is dissolved in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Data Acquisition :

-

¹H NMR : A one-dimensional proton NMR spectrum is acquired with a spectral width of 12-16 ppm and a relaxation delay of 1-2 seconds.

-

¹³C NMR : A one-dimensional carbon NMR spectrum is acquired with a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

-

2D NMR Experiments : A suite of 2D NMR experiments is crucial for complete structural assignment:

-

COSY (Correlation Spectroscopy) : To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence) : To identify direct carbon-proton correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) carbon-proton correlations, which is essential for assigning quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons, aiding in the elucidation of the molecule's relative stereochemistry.

-

-

Mass Spectrometry (MS)

Objective : To determine the molecular weight, confirm the elemental composition, and gain insight into the fragmentation pattern of this compound.

-

Instrumentation : A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source.

-

Sample Preparation : A dilute solution of the purified compound (1-10 µg/mL) is prepared in a suitable solvent like methanol or acetonitrile. The sample can be introduced by direct infusion or via a liquid chromatography (LC) system.

-

Data Acquisition :

-

Full Scan MS : A full scan mass spectrum is acquired to determine the molecular weight.

-

Tandem MS (MS/MS) : The molecular ion is selected as the precursor ion and subjected to collision-induced dissociation (CID) to generate fragment ions.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental and analytical processes for the characterization of this compound.

Caption: Generalized workflow for the isolation of this compound.

Caption: Logical flow for the spectroscopic analysis of this compound.

References

A Prospective Technical Guide to the Derivatives and Analogs of 13-O-Acetylcorianin: A Roadmap for Future Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-O-Acetylcorianin is a naturally occurring picrotoxane sesquiterpenoid found in plants of the Coriaria genus.[1] Like other members of its class, its primary known biological activity is the potent, non-competitive antagonism of γ-aminobutyric acid (GABA) type A receptors, leading to significant neurotoxic and insecticidal properties.[1] Despite its well-defined structure and potent bioactivity, a comprehensive review of scientific literature and patent databases reveals a significant knowledge gap: there is a notable absence of published research on the synthesis or biological evaluation of derivatives or analogs of this compound.

This technical guide serves not as a summary of existing derivatives, but as a prospective roadmap for researchers and drug development professionals. It aims to stimulate and guide future research by proposing potential avenues for chemical modification, outlining detailed, albeit generalized, experimental protocols for synthesis and evaluation, and providing a framework for data presentation and visualization. The objective is to provide a foundational document that can accelerate the exploration of the therapeutic potential of novel this compound analogs.

Introduction to this compound

This compound is a member of the picrotoxane sesquiterpenoids, a class of natural products characterized by a highly oxidized and complex polycyclic core.[2][3][4] These compounds have long attracted the attention of chemists and pharmacologists due to their potent biological activities, primarily as modulators of the central nervous system.

-

Chemical Name: [(1R,2S,4R,5R,8S,9R,12S,13R,14R)-1-hydroxy-13-methyl-11-oxo-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-5-yl] acetate

-

Molecular Formula: C₁₇H₂₀O₇

-

Molecular Weight: 336.3 g/mol

-

Primary Mechanism of Action: Non-competitive antagonist of the GABA-A receptor.

The lack of research into its derivatives represents a missed opportunity. Structural modification of this compound could lead to the discovery of novel chemical probes to study GABA-A receptor function or new therapeutic agents with improved selectivity, reduced toxicity, or entirely new pharmacological profiles, such as neuroprotective or anti-convulsant activities observed in other sesquiterpenoids.

Proposed Strategies for Derivatization

Given the complex structure of this compound, several key functional groups present opportunities for chemical modification. A focused medicinal chemistry campaign could explore the structure-activity relationship (SAR) of this scaffold.

Potential Sites for Modification:

-

C-13 Acetyl Group: This is a prime target for initial derivatization.

-

Hydrolysis: Removal of the acetyl group to yield the parent alcohol, corianin (B1206458), would provide a crucial baseline for understanding the acetyl group's role in activity and permeability.

-

Ester Homologation: Replacement of the acetyl group with longer-chain acyl groups (e.g., propionyl, butyryl) or aromatic acyl groups (e.g., benzoyl) to probe the steric and electronic requirements of the binding pocket.

-

Ether Formation: Conversion of the parent alcohol to various ethers could enhance metabolic stability.

-

-

Isopropenyl Group: This exocyclic double bond is a versatile handle for chemical reactions.

-

Reduction: Hydrogenation to an isopropyl group would assess the importance of the double bond for biological activity.

-

Oxidation/Cleavage: Ozonolysis or dihydroxylation could introduce new polar functional groups.

-

Addition Reactions: Michael addition or cycloaddition reactions could be employed to append diverse chemical moieties.

-

-

Lactone and Epoxide Rings: While potentially challenging due to the risk of unintended rearrangements, selective opening of these rings could yield novel scaffolds with altered pharmacological properties.

Hypothetical Experimental Protocols and Workflows

The following protocols are generalized methodologies that would need to be optimized for specific substrates. They serve as a starting point for the synthesis and evaluation of novel this compound analogs.

General Synthesis Protocol: Deacetylation and Re-esterification

This protocol describes a two-step process to generate a library of novel esters at the C-13 position.

Step 1: Synthesis of Corianin (Deacetylation)

-

Dissolve this compound (1.0 eq) in a suitable solvent such as methanol (B129727) (MeOH).

-

Add a catalytic amount of a mild base, such as potassium carbonate (K₂CO₃, 0.2 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction with a weak acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting crude corianin by flash column chromatography on silica (B1680970) gel.

Step 2: Synthesis of Novel C-13 Esters (Acylation)

-

Dissolve the purified corianin (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a suitable acylating agent (e.g., an acid chloride or anhydride, 1.2 eq) and a non-nucleophilic base such as triethylamine (B128534) (TEA, 1.5 eq) or 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq).

-

Stir the reaction at 0 °C to room temperature for 6-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution and separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the final ester derivative via flash chromatography.

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

General Biological Evaluation Workflow

A tiered screening approach is recommended to efficiently evaluate novel derivatives. The following workflow outlines a logical progression from primary, high-throughput screening to more complex secondary and functional assays.

Caption: Proposed experimental workflow for the biological evaluation of novel this compound analogs.

Framework for Quantitative Data Presentation

To facilitate clear comparison and SAR analysis, all quantitative data should be summarized in structured tables. The following templates are provided as a best-practice framework.

Table 1: Physicochemical Properties and Synthetic Yields

| Compound ID | R-Group at C-13 | Molecular Formula | Molecular Weight ( g/mol ) | % Yield |

|---|---|---|---|---|

| AC-001 | -COCH₃ (Parent) | C₁₇H₂₀O₇ | 336.3 | N/A |

| AC-002 | -H | |||

| AC-003 | -COCH₂CH₃ |

| ... | ... | | | |

Table 2: In Vitro Biological Activity Data

| Compound ID | GABA-A Binding IC₅₀ (nM) | Electrophysiology IC₅₀ (nM) | Cytotoxicity CC₅₀ (µM) (HEK293) | Cytotoxicity CC₅₀ (µM) (HepG2) |

|---|---|---|---|---|

| AC-001 | ||||

| AC-002 | ||||

| AC-003 |

| ... | | | | |

Potential Signaling Pathways for Investigation

While the primary target of the picrotoxane class is the GABA-A receptor, some natural products are known to modulate multiple signaling pathways. Based on activities of structurally related compounds, the NF-κB and MAPK signaling pathways are plausible secondary targets to investigate for anti-inflammatory or cytotoxic effects.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Picrotoxane sesquiterpenoids: chemistry, chemo- and bio-syntheses and biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Picrotoxane sesquiterpenoids: chemistry, chemo- and bio-syntheses and biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of 13-O-Acetylcorianin

Introduction

13-O-Acetylcorianin is a picrotoxane-type sesquiterpenoid lactone, a class of natural products recognized for their complex chemical structures and a wide spectrum of biological activities, including potential neurotoxic and insecticidal properties.[1] This compound is primarily found in plants of the Coriaria genus, such as Coriaria intermedia, Coriaria microphylla, and Coriaria nepalensis.[1][2][3] The intricate structure and potential bioactivity of this compound make it a compound of significant interest for pharmacological research and drug development.[4]

These application notes provide a detailed protocol for the extraction, purification, and quantification of this compound from plant material. The methodologies are based on established phytochemical procedures for isolating sesquiterpenoid lactones from plant sources.[2][5]

Data Presentation